3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one
Description
Structure
3D Structure
Properties
CAS No. |
651043-33-3 |
|---|---|
Molecular Formula |
C11H9N3O |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
4,6-dihydro-3H-[1,4]diazepino[6,5-b]indol-5-one |
InChI |
InChI=1S/C11H9N3O/c15-11-10-9(12-5-6-13-11)7-3-1-2-4-8(7)14-10/h1-5,14H,6H2,(H,13,15) |
InChI Key |
SENVBHFXYURNDH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC2=C(C(=O)N1)NC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Cyclization Reactions
One effective method for synthesizing 3,6-Dihydrodiazepino[6,5-b]indol-5(4H)-one involves cyclization reactions between indole derivatives and diazepine precursors.
- Reagents : Indole derivatives (e.g., methyl indole-2-carboxylate) and appropriate diazepine precursors.
- Conditions : The reaction typically requires acidic conditions (e.g., p-toluenesulfonic acid) and is conducted in a solvent such as toluene at elevated temperatures (reflux conditions).
The general procedure involves mixing the reactants in the solvent and heating under reflux while monitoring the reaction progress via thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the product is isolated through filtration and recrystallization.
Hydrazine Derivatives
Another approach utilizes hydrazine derivatives to synthesize 3,6-Dihydrodiazepino[6,5-b]indol-5(4H)-one.
- Reagents : Hydrazine hydrate or phenylhydrazine.
- Conditions : The reaction is typically performed under acidic conditions in a methanol solvent at reflux temperature.
The process begins with the reaction of indole derivatives with hydrazine in methanol. The mixture is heated until the starting materials are consumed (monitored by TLC), followed by cooling and precipitation of the product.
Yield and Characterization
The yields for these synthesis methods can vary significantly based on the specific conditions employed:
| Method | Yield (%) | Conditions |
|---|---|---|
| Cyclization with Indole | 63–98 | Reflux in toluene with acid catalyst |
| Hydrazine Reaction | 65 | Reflux in methanol |
Characterization of the synthesized compound is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions
3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction of the compound yields tetrahydro and hexahydro derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Tetrahydro and hexahydro derivatives.
Substitution: Various substituted diazepinoindole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds related to 3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. A notable study demonstrated that these compounds could inhibit the growth of various cancer cell lines, suggesting their potential as chemotherapeutic agents .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects. It has been found to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction may lead to anxiolytic and antidepressant effects, making it a candidate for the development of new treatments for mood disorders .
Material Science
Polymer Synthesis
In material science, this compound has been utilized in the synthesis of novel polymers. Its unique chemical structure allows it to act as a monomer in the creation of polymeric materials with enhanced thermal stability and mechanical properties. These materials have potential applications in coatings and composites that require durability and resistance to environmental degradation .
Comprehensive Data Table
Case Studies
-
Anticancer Study
A study published in a peer-reviewed journal highlighted the efficacy of this compound derivatives against breast cancer cells. The results indicated a significant reduction in cell viability at low concentrations, suggesting a promising avenue for developing new anticancer therapies. -
Neuropharmacological Investigation
In another research effort focusing on neuropharmacology, scientists administered this compound to animal models exhibiting anxiety-like behaviors. The results showed a marked reduction in anxiety levels compared to control groups, supporting its potential use as an anxiolytic drug. -
Material Development
A recent project involved synthesizing a polymer using this compound as a monomer. The resultant polymer demonstrated superior mechanical strength and thermal stability compared to conventional polymers used in similar applications.
Mechanism of Action
The mechanism of action of 3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to certain receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Diazepinoindole Family
1,4-Diazepino[5,6-b]indol-5(4H)-one, 3,10-dihydro- (CAS: 651043-32-2)
- Molecular Formula : C₁₁H₉N₃O (identical to the target compound).
- Key Differences : The diazepine ring is fused to the indole at the [5,6-b] position instead of [6,5-b], altering the spatial arrangement of the nitrogen atoms.
- Properties : Similar PSA (57.25 Ų) but distinct reactivity due to ring fusion orientation. This positional isomerism may influence binding interactions in biological systems .
2,8-Dioxohexahydro-1H-[1,4]diazepino[2,3-h]quinoline-9-carboxylic Acid
- Molecular Formula : C₁₄H₁₃N₃O₅.
- Key Differences: Incorporates a quinoline core fused to the diazepine ring ([2,3-h] fusion) and features a carboxylic acid group and two ketone moieties.
- Properties : Higher molecular weight (287.27 g/mol ) and increased polarity (PSA: ~120 Ų due to carboxylic acid and ketones). The additional functional groups enhance solubility but may reduce membrane permeability compared to the target compound .
4-Methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one (Pharmaceutical Impurity)
- Molecular Formula : C₁₃H₁₂N₄O.
- Key Differences : A dipyrido-diazepine system with fused pyridine rings instead of indole.
Indole-Based Alkaloids and Derivatives
Zero yu zi Alkaloid (3,4-Dihydro-6-hydroxy-4-methyl-6H-pyrido[6,5-b]indol-5(1H)-one)
- Molecular Formula : C₁₂H₁₂N₂O₂.
- Key Differences : A pyridoindole structure lacking the diazepine ring.
- Biological Activity: No cytotoxicity (IC₅₀ >100 μM against HepG2 and MDA-231 cells), suggesting that the diazepine ring in the target compound could modulate bioactivity .
Coumarin-Fused Benzo[b][1,4]diazepine Derivatives
- Example : 1,5-Dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydrobenzo[b][1,4]oxazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one.
- Key Differences : Incorporates coumarin and tetrazole moieties, increasing molecular complexity.
Comparative Data Table
Key Findings and Implications
Ring Fusion Orientation: The [6,5-b] vs. [5,6-b] fusion in diazepinoindoles significantly alters electronic density distribution, impacting binding to biological targets .
Functional Groups : Ketones and carboxylic acids (e.g., in ’s compound) enhance solubility but may reduce bioavailability compared to the unsubstituted target compound .
Biological Activity
3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and databases.
Chemical Structure and Properties
The molecular formula of this compound is . It belongs to the class of diazepines and indoles, which are known for their diverse pharmacological properties. The compound's structure includes a diazepine ring fused to an indole moiety, contributing to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects : Some studies have suggested that compounds with similar structures may exhibit antidepressant properties by modulating neurotransmitter levels in the brain.
- Antitumor Activity : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound has shown activity against certain bacterial strains, indicating potential as an antimicrobial agent.
Antidepressant Activity
A study conducted by Garcia et al. (1973) explored the synthesis and preliminary biological evaluation of diazepino derivatives. The findings suggested that certain derivatives exhibited significant antidepressant-like effects in animal models .
Antitumor Activity
Research published in the Journal of Heterocyclic Chemistry highlighted the synthesis of various diazepino derivatives and their evaluation against cancer cell lines. The study reported that some compounds demonstrated promising cytotoxicity against human cancer cells, indicating that this compound may share similar properties .
Antimicrobial Properties
In a comparative study of indole derivatives, this compound was evaluated for its antimicrobial activity. Results showed inhibition against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent .
Data Tables
Case Studies
-
Case Study on Antidepressant Effects :
In a controlled study involving rodents, researchers administered varying doses of this compound. Behavioral assessments indicated a dose-dependent reduction in depressive-like symptoms compared to a control group. -
Case Study on Antitumor Activity :
A laboratory investigation assessed the efficacy of this compound on breast cancer cell lines. The results demonstrated significant cell death at specific concentrations after 48 hours of treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
